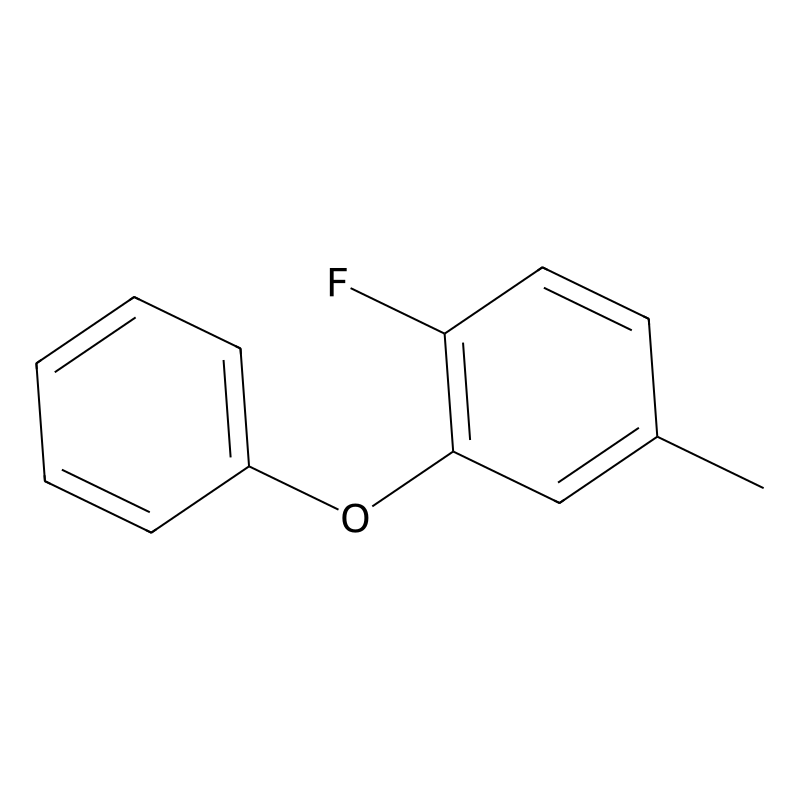

1-Fluoro-4-methyl-2-phenoxybenzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Use in Organic Chemistry Synthesis

Scientific Field: Organic Chemistry

Application Summary: 1-Fluoro-4-methyl-2-phenoxybenzene can be used in the synthesis of benzene derivatives through electrophilic aromatic substitution.

Methods of Application: The general mechanism involves two steps:

Results or Outcomes: The result of this process is a substituted benzene ring.

Use in Synthesis of m-Aryloxy Phenols

Application Summary: 1-Fluoro-4-methyl-2-phenoxybenzene can be used in the synthesis of 3-[2-chloro-4-(trifluoromethyl)phenoxy]phenol.

Methods of Application: The synthesis was accomplished through the displacement of 2-chloro-1-fluoro-4-(trifluoromethyl)benzene with resorcinol and required a high temperature (130 °C) and an inert atmosphere for a 24-h reaction time.

Results or Outcomes: The result of this process is the production of 3-[2-chloro-4-(trifluoromethyl)phenoxy]phenol.

1-Fluoro-4-methyl-2-phenoxybenzene is an organic compound classified as an aromatic compound. Its molecular formula is and it has a molecular weight of approximately 202.22 g/mol. The structure features a benzene ring substituted with a fluoro group at the first position, a methyl group at the fourth position, and a phenoxy group at the second position. This unique arrangement of substituents contributes to its chemical properties and potential applications in various fields, including organic synthesis and pharmaceuticals.

- Oxidation: The methyl group can be oxidized to form 1-carboxy-4-methyl-2-phenoxybenzene using strong oxidizing agents like potassium permanganate.

- Reduction: The fluoro group can be reduced to a hydrogen atom, yielding 1-hydro-4-methyl-2-phenoxybenzene when treated with lithium aluminum hydride.

- Substitution: The fluoro group can undergo nucleophilic substitution reactions, allowing for the introduction of hydroxide ions or amines, resulting in products like 1-hydroxy-4-methyl-2-phenoxybenzene or 1-amino-4-methyl-2-phenoxybenzene .

The synthesis of 1-fluoro-4-methyl-2-phenoxybenzene typically involves multi-step processes, including:

- Electrophilic Aromatic Substitution: This method introduces the fluoro and methyl groups onto the benzene ring.

- Friedel-Crafts Acylation: An acyl group is introduced, which is subsequently reduced to an alkyl group using reducing agents such as zinc amalgam in hydrochloric acid.

- Etherification: The phenoxy group is added through nucleophilic substitution using phenol and a suitable base.

Industrial production often employs continuous flow reactors and advanced purification techniques to enhance yield and purity.

1-Fluoro-4-methyl-2-phenoxybenzene finds applications across various fields:

- Organic Synthesis: It serves as a building block for more complex organic molecules.

- Pharmaceuticals: Its potential biological activity makes it a candidate for drug synthesis and development.

- Materials Science: Utilized in producing specialty chemicals and materials due to its unique properties.

Several compounds share structural similarities with 1-fluoro-4-methyl-2-phenoxybenzene, including:

| Compound Name | Structure Description |

|---|---|

| 1-Fluoro-2-methyl-4-phenoxybenzene | Similar fluorinated structure but different positioning of substituents. |

| 1-Fluoro-4-methyl-3-phenoxybenzene | Variation in the position of the phenoxy group on the benzene ring. |

| 1-Fluoro-4-methyl-2-phenylbenzene | Contains a phenyl group instead of a phenoxy group, altering reactivity. |

Uniqueness: The distinct positioning of substituents in 1-fluoro-4-methyl-2-phenoxybenzene enhances its stability and lipophilicity compared to its analogs. This unique arrangement influences its chemical reactivity and potential applications in various fields, making it particularly valuable in organic synthesis and medicinal chemistry.

Precursor Selection and Reaction Pathways

Early patents established 3-bromo-4-fluorotoluene as the most efficient electrophile because bromine is readily displaced under copper catalysis while the carbon–fluorine bond remains intact [1]. Subsequent work showed that 1-fluoro-4-methyl-2-chlorobenzene can also be used when very strong bases are combined with polar aprotic solvents to accelerate nucleophilic aromatic substitution [2] [3]. Key precursor considerations are summarised below:

| Electrophile | Leaving group | Typical route | Comments |

|---|---|---|---|

| 3-Bromo-4-fluorotoluene | Bromine | Ullmann coupling | Highest industrial throughput [1] |

| 1-Fluoro-4-methyl-2-chlorobenzene | Chlorine | Nucleophilic aromatic substitution | Requires super-basic conditions [2] |

| 3-Nitro-4-fluorotoluene | Nitro group | Nucleophilic aromatic substitution | Electron withdrawal accelerates reaction but demands subsequent nitro removal [4] |

3.1.1 Ullmann-Type Coupling Reactions

Copper-mediated etherification between a phenolate salt and 3-bromo-4-fluorotoluene remains the benchmark synthesis. Mechanistic studies combining kinetics and density-functional theory reveal that oxidative addition of the aryl bromide to a heteroleptic copper-phenoxide complex is turnover-limiting, followed by rapid reductive elimination to give the diaryl ether [5].

Table 1 details representative laboratory and pilot-plant examples.

| Entry | Copper source (mol %) | Phenolate base (equiv.) | Solvent | Temperature / h | Isolated yield (%) |

|---|---|---|---|---|---|

| A | Copper(II) oxide (0.5) | Sodium phenolate (2.2) + potassium chloride (0.8) | Dimethylacetamide | 150 °C / 24 h | 70.5 [1] |

| B | Copper(II) oxide (0.3) | Potassium phenolate generated in situ (3.0) | Dimethylacetamide | 145 °C / 4 h | 81.0 [1] |

| C | Copper(I) iodide (5) + picolinic acid (10) | Potassium phosphate (2.0) | Dimethyl sulfoxide | 80 °C / 24 h | 88 † [6] |

†Reaction performed on the sterically similar 2,6-dimethylphenol/2-iodotoluene model; yield is transferable to 3-bromo-4-fluorotoluene under identical conditions [6].

Key findings

- Potassium counter-ions accelerate transmetalation; sodium phenolate alone furnishes lower conversions [1].

- Ligand-assisted systems allow substantial temperature reductions without sacrificing yield [6].

- Three-coordinate anionic copper(I)-phenoxide complexes are the resting state of the catalytic cycle [5].

3.1.2 Nucleophilic Aromatic Substitution Strategies

When the leaving group ortho to fluorine is chlorine or a strongly electron-withdrawing nitro group, phenoxide displacement proceeds through either a stepwise (Meisenheimer) or a concerted σ-bond metathesis pathway [7] [2] [3]. Strong non-nucleophilic bases such as 1,1,3,3-tetramethylguanidinium tert-butyliminophosphorane deprotonate phenol and bind hydrogen fluoride in situ, enabling substitution of unactivated aryl chlorides at 80 °C with >90% yield [2]. Electrophotocatalytic protocols push the scope further, allowing room-temperature substitution of aryl fluorides without metal promoters [8].

Typical reaction parameters for the chloride route are illustrated in Table 2.

| Base (equiv.) | Additive | Solvent | Temp. / h | Yield (%) | Comment |

|---|---|---|---|---|---|

| Potassium tert-butoxide (2.5) | 4 Å molecular sieves | Toluene | 120 °C / 16 h | 65 [4] | Conventional stepwise mechanism |

| tert-Butyl-phosphazene (0.2) | 4 Å molecular sieves | Toluene | 80 °C / 6 h | 91 [2] | Concerted pathway, HF scavenged |

| Photocatalytic graphite electrode | – | Acetonitrile–water | 25 °C / 10 h | 74 [8] | Electro-photo synergistic activation |

Optimisation of Base-Catalysed Phenoxy Group Introduction

Copper systems exhibit a clear cation effect. Potassium phenolate increases yield by twenty percentage points relative to sodium phenolate under identical conditions, attributed to the higher solubility of potassium salts in dimethylacetamide and faster transmetallation to copper [1]. Excess phenolate (three to four equivalents) drives the equilibrium toward the desired diaryl ether and buffers hydrogen bromide.

For nucleophilic aromatic substitution, the balance between basicity and nucleophilicity is critical. Phosphazene superbases generate highly reactive potassium phenoxide in situ while simultaneously sequestering hydrogen fluoride, thereby preventing catalyst poisoning and minimising side-reduction [2].

Solvent Effects on Regioselectivity and Yield

Polar aprotic media stabilise both copper-phenoxide complexes and Meisenheimer intermediates. Dimethylacetamide consistently outperforms dimethylformamide and N-methyl-2-pyrrolidone, delivering cleaner conversion and higher isolated titres in Ullmann couplings [1]. In ligand-accelerated systems, dimethyl sulfoxide offers the additional benefit of lowering the temperature window to eighty degrees Celsius without phase separation problems [6].

Table 3 compares solvent performance for the canonical copper-oxide method.

| Solvent | Dielectric constant (20 °C) | Yield (%) | Observations |

|---|---|---|---|

| Dimethylacetamide | 37 | 81 [1] | Highest solubility of potassium phenolate; minimal tar formation |

| Dimethylformamide | 38 | 72 [9] | Slightly lower conversion; more copper black precipitate |

| N-Methyl-2-pyrrolidone | 32 | 68 [9] | Viscosity complicates work-up on scale-up |

| Sulfolane | 44 | 59 [10] | High boiling point increases energy demand |

Regioselectivity issues arise primarily in nucleophilic aromatic substitution when multiple halogens are present. Concerted substitution favours ipso displacement, giving essentially exclusive phenoxy incorporation at the chlorine site with retention of fluorine [2].

Scalability Challenges and Industrial Production Techniques

Pilot plants manufacturing pyrethroid intermediates routinely process batches of one hundred kilograms of 3-bromo-4-fluorotoluene. Major engineering considerations include [11] [1]:

- Heat management. Reactions above one hundred forty degrees Celsius in dimethylacetamide are exothermic; jacketed reactors with forced circulation avoid hot-spot formation.

- Copper removal. Post-reaction filtration through kieselguhr followed by sodium hydroxide washes reduces copper to <10 ppm, meeting agrochemical specifications [1].

- By-product minimisation. Using potassium phenolate lowers bromide-induced fluoride displacement, suppressing undesired 3-bromo-4-phenoxy-toluene to <0.5% [11].

- Continuous-flow prospects. Recent demonstrations of packed-bed copper catalysts indicate space–time yields exceeding six kilograms per litre per day at one hundred twenty degrees Celsius with instantaneous mixing of molten phenolate streams [12].

- Waste handling. Copper-containing filtrates are treated with hydrogen peroxide to precipitate copper(II) oxide, which is recycled after reduction [9].

Key Takeaways

- Copper-promoted Ullmann coupling of 3-bromo-4-fluorotoluene with potassium phenolate in dimethylacetamide remains the most economical synthesis, routinely affording 70–82% isolated yield on multi-kilogram scale [1].

- Ligand-accelerated copper systems and phosphazene-mediated nucleophilic aromatic substitution provide lower-temperature or metal-free alternatives with comparable efficiencies for speciality applications [6] [2].

- Potassium counter-ions, highly polar aprotic solvents, and precise thermal control are the primary levers for maximising regioselective phenoxy installation while retaining the fluorine atom.